molecular formula C6H10O2 B15344959 Prop-1-ene;prop-2-enoic acid CAS No. 25214-24-8

Prop-1-ene;prop-2-enoic acid

Cat. No.: B15344959
CAS No.: 25214-24-8
M. Wt: 114.14 g/mol
InChI Key: QVKOLZOAOSNSHQ-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Synthetic Routes for Acrylic Acid Production

The commercial production of acrylic acid has evolved significantly since its inception, driven by the pursuit of economic efficiency and environmental sustainability. wikipedia.org Early manufacturing processes have been largely superseded by the dominant propylene (B89431) oxidation route.

Initial methods included the hydrocarboxylation of acetylene (B1199291), a process known as Reppe chemistry. wikipedia.org This technique involved reacting acetylene with carbon monoxide and water under high pressure using a nickel carbonyl catalyst. wikipedia.orgchemicalbook.com However, the high cost and handling challenges associated with acetylene made this route less economically viable compared to alternatives. wikipedia.org

Another historical method was the hydrolysis of acrylonitrile (B1666552). wikipedia.org While acrylonitrile itself is derived from propene through ammoxidation, its subsequent hydrolysis to acrylic acid generates significant amounts of ammonium (B1175870) by-products, posing disposal challenges and rendering the process less environmentally friendly. wikipedia.org Other now-obsolete routes utilized precursors such as ethenone and ethylene (B1197577) cyanohydrin. wikipedia.orgchemicalbook.com

The landscape of acrylic acid production was revolutionized in the 1960s with the development of the propylene oxidation method. chemicalbook.com This process became the preferred commercial route due to the low cost and widespread availability of propene from oil refineries. chemicalbook.comchemicalbook.com The method is typically performed in two stages to maximize yield and selectivity. chemicalbook.comrice.edu In the first stage, a gaseous mixture of propene, air, and steam is passed over a catalyst at high temperatures (around 320°C) to produce acrolein. chemicalbook.com The intermediate acrolein is then immediately fed into a second reactor with a different catalyst at a slightly lower temperature (around 280°C) to be oxidized into acrylic acid. chemicalbook.comgoogle.com This two-step process is highly efficient, achieving yields of approximately 90%. mdpi.com

Production RouteKey ReactantsCatalyst/ConditionsReason for Adoption/Abandonment
Reppe ChemistryAcetylene, Carbon Monoxide, WaterNickel Carbonyl, High PressureAbandoned due to high cost of acetylene. wikipedia.org
Acrylonitrile HydrolysisAcrylonitrile, WaterAcid/Base CatalyzedAbandoned due to co-generation of ammonium by-products. wikipedia.org
Ethylene Cyanohydrin RouteEthylene Oxide, Hydrogen CyanideBasic catalyst, followed by acid hydrolysisAbandoned for economic and environmental reasons. wikipedia.orgchemicalbook.com
Propylene Oxidation (Two-Step)Propene, Air, SteamMixed Metal Oxides (e.g., Mo-Bi for step 1, Mo-V for step 2)Currently the dominant commercial process due to low-cost feedstock (propene) and high efficiency. chemicalbook.commdpi.comchemicalbook.com

Significance of Propene and Acrylic Acid as Precursors and Monomers in Polymer Science

Propene and acrylic acid are cornerstone materials in polymer science, serving as fundamental building blocks for a vast range of polymeric materials. The versatility of these compounds stems from the reactivity of their double bonds, which allows them to undergo polymerization reactions. wikipedia.orgwikipedia.org

The majority of commercially produced propene is used to manufacture polypropylene (B1209903), a commodity thermoplastic with widespread applications, through chain-growth polymerization. wikipedia.org Beyond this, propene is a critical precursor for a variety of essential chemicals, most notably acrylic acid, but also propylene oxide, acrylonitrile, and cumene. wikipedia.org

Acrylic acid itself is a highly reactive monomer that can be polymerized to form poly(acrylic acid) or copolymerized with other monomers to create polymers with specific, tailored properties. wikipedia.orgnoaa.gov The esters of acrylic acid, collectively known as acrylates, are particularly important in this regard. wikipedia.org By reacting acrylic acid with different alcohols, common esters such as methyl acrylate (B77674), ethyl acrylate, butyl acrylate, and 2-ethylhexyl acrylate are produced. wikipedia.org

These monomers and their copolymers are used to manufacture an extensive array of products. wikipedia.org For instance, poly(acrylic acid) is a key component of superabsorbent polymers (SAPs) used in diapers and other hygiene products. acs.orgessentialchemicalindustry.org Acrylate polymers and copolymers are fundamental to the formulation of various plastics, coatings, adhesives, and elastomers. wikipedia.orgnoaa.gov Their properties, such as hardness, tackiness, durability, and stability, can be precisely controlled by adjusting the comonomer ratios. mdpi.comgantrade.com This allows for the creation of materials ranging from hard, brittle polymers to soft, flexible, and tacky substances. gantrade.com Consequently, these polymers are found in applications as diverse as architectural paints, automotive finishes, textiles, water treatment chemicals, and personal care products. wikipedia.orgessentialchemicalindustry.orgontosight.ai

Polymer/DerivativeMonomer(s)Key Applications
PolypropylenePropenePlastics, packaging, textiles, automotive components. wikipedia.org
Poly(acrylic acid) (PAA)Acrylic AcidSuperabsorbent polymers (diapers), detergents, water treatment. acs.orgessentialchemicalindustry.org
Polyacrylates (e.g., Poly(methyl acrylate))Acrylate Esters (e.g., Methyl Acrylate)Adhesives, coatings, paints, textiles, plastics. wikipedia.orgessentialchemicalindustry.org
Acrylic CopolymersAcrylic Acid/Acrylates + other monomers (e.g., Styrene, Vinyl Acetate)Tailored plastics, adhesives, and coatings with specific properties (e.g., hardness, flexibility). wikipedia.orggantrade.com

Contemporary Research Challenges and Imperatives in Acrylic Acid and Polymer Science

While the propylene-based route to acrylic acid is mature and efficient, it faces significant challenges related to sustainability. The process is entirely dependent on fossil fuels, a non-renewable resource, and contributes to greenhouse gas emissions. mdpi.comfau.eu This has created a strong imperative within the research community and chemical industry to develop "green," bio-based production routes for acrylic acid. fau.eudigitellinc.com

A major focus of current research is the production of acrylic acid from renewable feedstocks. digitellinc.com Several promising pathways are being explored:

Dehydration of Lactic Acid: Lactic acid can be produced via the fermentation of carbohydrates from sources like corn or sugar cane. fau.eu This bio-derived lactic acid can then be catalytically dehydrated to yield acrylic acid. While this is one of the most studied routes, challenges remain in developing highly stable and selective catalysts that can operate efficiently without rapid deactivation due to coke formation. researchgate.netazom.com

Conversion of Glycerol (B35011): Glycerol, a co-product of biodiesel production, is an abundant and relatively inexpensive bio-based feedstock. mdpi.com Research is underway to develop catalytic processes to convert glycerol to acrylic acid, often via an acrolein intermediate. researchgate.net

Biosynthesis: Direct fermentative production of acrylic acid from sugars using engineered microorganisms is an emerging frontier. mdpi.com For example, pathways have been developed in E. coli that can convert glucose to acrylic acid, though production titers are still in the early stages of development. mdpi.comacs.org

Another significant area of research is the development of a one-step process for the selective oxidation of propane (B168953) to acrylic acid. researchgate.netresearchgate.net Propane is more abundant and less expensive than propene. However, this direct route is chemically challenging, and requires sophisticated mixed metal oxide catalysts (e.g., MoVTeNb-based oxides) to achieve reasonable selectivity and yield. researchgate.netresearchgate.net

Production RouteFeedstockAdvantagesCurrent Research Challenges
Conventional Propylene OxidationPropylene (Fossil-based)Highly efficient, mature technology, economically competitive. mdpi.comReliance on non-renewable resources, CO2 emissions. fau.euazom.com
Lactic Acid DehydrationLactic Acid (from Biomass)Uses renewable feedstock, potential for lower carbon footprint. fau.euazom.comCatalyst deactivation, cost of lactic acid, process optimization. researchgate.netazom.comazom.com
Glycerol ConversionGlycerol (from Biodiesel)Utilizes a renewable waste stream. mdpi.comLower yields, complex reaction pathways, catalyst development. digitellinc.com
Propane OxidationPropane (Fossil-based)Uses a more abundant and cheaper feedstock than propylene. researchgate.netLower conversion and selectivity, requires advanced catalysts. researchgate.netresearchgate.net

Properties

CAS No.

25214-24-8

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

IUPAC Name

prop-1-ene;prop-2-enoic acid

InChI

InChI=1S/C3H4O2.C3H6/c1-2-3(4)5;1-3-2/h2H,1H2,(H,4,5);3H,1H2,2H3

InChI Key

QVKOLZOAOSNSHQ-UHFFFAOYSA-N

Canonical SMILES

CC=C.C=CC(=O)O

Related CAS

106400-60-6
25214-24-8
125472-39-1

Origin of Product

United States

Advanced Synthetic Methodologies for Acrylic Acid and Its Precursors

Catalytic Oxidation of Propene to Acrylic Acid

Mechanistic Pathways of Two-Stage Vapor Phase Oxidation: Propene to Acrolein and Acrolein to Acrylic Acid

The conventional and most widely used method for producing acrylic acid from propene is a two-stage vapor phase oxidation process. wvu.edu This approach involves two separate reactors with different catalysts and operating conditions, optimized for each specific reaction step. wvu.edu

The first stage involves the oxidation of propene to acrolein. This reaction is typically carried out at temperatures between 300-400°C. The mechanism is understood to proceed via the formation of a π-allyl intermediate. umich.edu The abstraction of an allylic hydrogen from propene is considered the rate-determining step in the formation of acrolein. umich.edu Studies using labeled isotopes have confirmed that both terminal carbon atoms of propene are oxidized with equal probability. umich.edu Bismuth molybdate-based catalysts are commonly employed for this stage, where the mobile lattice oxygen of the catalyst is believed to be the active oxidizing species. curtin.edu.au The reaction is as follows:

C₃H₆ + O₂ → C₃H₄O + H₂O

The second stage involves the subsequent oxidation of acrolein to acrylic acid. This step is typically conducted at a lower temperature than the first, often in the range of 250-300°C. The catalysts used in this stage are generally complex mixed metal oxides, frequently containing molybdenum and vanadium. collectionscanada.gc.ca The mechanism involves the activation of acrolein on the catalyst surface, followed by an oxidative attack to form acrylic acid. tandfonline.comresearchgate.net The reaction can be represented as:

C₃H₄O + ½ O₂ → C₃H₄O₂

Single-Stage Direct Oxidation Approaches

In an effort to simplify the process and reduce capital costs, research has explored single-stage direct oxidation of propene to acrylic acid. wvu.educollectionscanada.gc.ca This approach utilizes a single reactor and a multifunctional catalyst capable of facilitating both the conversion of propene to acrolein and the subsequent oxidation of acrolein to acrylic acid. collectionscanada.gc.ca

A variety of catalysts have been investigated for this single-step process, including complex mixed metal oxides containing molybdenum, vanadium, tellurium, and niobium. google.com For instance, a Mo-V-Te-Nb-O catalyst has demonstrated the ability to achieve a propene conversion of 81% and an acrylic acid selectivity of 80% at a reaction temperature of 380°C, resulting in a single-pass yield of 64%. google.com Another approach involves the use of palladium catalysts impregnated on polymeric hydrophobic supports. collectionscanada.gc.ca

While the single-stage process offers the potential for process intensification, achieving high selectivity to acrylic acid remains a significant challenge due to the tendency for over-oxidation to carbon dioxide and other by-products.

Influence of Reaction Conditions on Selectivity and Yield in Catalytic Oxidation

The selectivity and yield of acrylic acid in the catalytic oxidation of propene are highly sensitive to various reaction conditions. These parameters must be carefully controlled to maximize the production of the desired product and minimize the formation of unwanted by-products such as carbon monoxide, carbon dioxide, and acetic acid.

Temperature: Temperature is a critical parameter. In the two-stage process, the first stage (propene to acrolein) is operated at a higher temperature (e.g., 370°C) than the second stage (acrolein to acrylic acid) (e.g., 270°C). At excessively high temperatures, the mobility and reactivity of the lattice oxygen in the catalyst increase, leading to unselective, complete oxidation of propene and its intermediates to CO₂ and H₂O. curtin.edu.au

Pressure: The partial pressure of the reactants, particularly propene and oxygen, also plays a significant role. For instance, a single-pass conversion of 88.5% has been reported at a propene partial pressure of 60 kPa and a temperature of 310°C.

Feed Composition: The ratio of reactants in the feed stream is crucial. The standard feed composition for propylene (B89431) oxidation often involves a mixture of oxygen, propene, and an inert gas like helium. acs.org Steam is also commonly added to the feed to inhibit the formation of coke on the catalyst at temperatures below 330°C. wvu.edu

Catalyst Composition: The composition and structure of the catalyst are paramount. For the first stage, bismuth molybdate (B1676688) catalysts are favored, while molybdenum-vanadium-based mixed oxides are preferred for the second stage. collectionscanada.gc.ca The addition of promoters and the specific crystalline phases of the metal oxides can significantly impact catalyst activity and selectivity. curtin.edu.au

Parameter Influence on Selectivity and Yield Typical Range/Value
Temperature (Stage 1) Higher temperatures favor acrolein formation but can lead to over-oxidation. 300-400 °C
Temperature (Stage 2) Lower temperatures are optimal for the selective oxidation of acrolein to acrylic acid. 250-300 °C
Propene Partial Pressure Affects reaction rate and conversion. e.g., 60 kPa
Oxygen Concentration Must be carefully controlled to ensure selective oxidation and avoid explosive mixtures. -
Steam in Feed Inhibits coke formation on the catalyst. -
Catalyst (Stage 1) Bismuth molybdate-based catalysts are highly selective for propene to acrolein. -
Catalyst (Stage 2) Molybdenum-vanadium mixed oxides are effective for acrolein to acrylic acid conversion. -

Alternative and Sustainable Synthesis Routes for Acrylic Acid

Growing concerns about the reliance on fossil fuels and the environmental impact of traditional chemical processes have spurred research into alternative and more sustainable routes for acrylic acid production. fau.eu These emerging pathways focus on utilizing renewable feedstocks and capturing and converting carbon dioxide.

Conversion of Bio-Derived Feedstocks (e.g., Glycerol (B35011), Lactic Acid, Waste Apple Pomace) to Acrylic Acid

A promising avenue for sustainable acrylic acid production involves the conversion of biomass-derived platform molecules.

Lactic Acid: Lactic acid, which can be produced through the fermentation of carbohydrates, represents another attractive bio-based feedstock for acrylic acid. fau.eu The primary route for converting lactic acid to acrylic acid is through catalytic dehydration. iip.res.in This process has been studied in near-critical water, achieving molar yields of up to 58%. acs.org The use of modified zeolite catalysts in a fixed-bed flow reactor has also shown high activity, with 98% lactic acid conversion and 72% acrylic acid selectivity. iip.res.in

Waste Apple Pomace: In an effort to valorize agricultural waste, the conversion of waste apple pomace (WAP) to acrylic acid has been explored. chemrxiv.org One investigated pathway involves the fermentation of WAP to produce lactic acid, which is then dehydrated to acrylic acid. chemrxiv.orgresearchgate.net This approach not only provides a sustainable route to a valuable chemical but also addresses the issue of agri-food waste management. nih.gov

Bio-Derived Feedstock Conversion Pathway Key Findings and Challenges
Glycerol Two-step dehydration-oxidation via acrolein or allyl alcohol intermediate. High yields (up to 80%) have been achieved. shokubai.orgacs.org Catalyst deactivation due to coking is a major obstacle. tandfonline.com
Lactic Acid Catalytic dehydration. Molar yields of up to 58% in near-critical water. acs.org Modified zeolites show high conversion and selectivity. iip.res.in
Waste Apple Pomace Fermentation to lactic acid followed by dehydration to acrylic acid. Offers a sustainable route utilizing agricultural waste. chemrxiv.orgresearchgate.net

Carbon Dioxide Utilization in Acrylic Acid Synthesis

The utilization of carbon dioxide (CO₂) as a C1 feedstock for the synthesis of value-added chemicals is a key strategy for mitigating greenhouse gas emissions and transitioning to a more circular economy. ou.edu Research has been directed towards developing processes that can incorporate CO₂ into the production of acrylic acid.

One theoretical approach involves the coupling of carbon dioxide with ethylene (B1197577), the most common industrial chemical, to produce acrylic acid. ou.eduazom.com This method is being explored through computational design of heterogeneous catalysts to overcome the limitations of previous attempts with homogeneous catalysis. ou.eduazom.com The reaction aims to provide a more sustainable alternative to the current propene-based process. ou.edu

Another area of investigation focuses on the reaction of carbon dioxide with ethylene complexes of molybdenum and tungsten to form acrylic acid derivatives. acs.org While still in the research phase, these approaches highlight the potential of CO₂ as a renewable and abundant carbon source for the chemical industry. A cost-effective supply of CO₂ is considered crucial for the further development and economic viability of such processes. researchgate.net

Chemical Compounds Mentioned

Compound Name IUPAC Name
Propene Prop-1-ene
Acrylic Acid Prop-2-enoic acid
Acrolein Prop-2-enal
Oxygen Oxygen
Water Water
Carbon Monoxide Carbon monoxide
Carbon Dioxide Carbon dioxide
Acetic Acid Acetic acid
Helium Helium
Bismuth Molybdate -
Molybdenum Molybdenum
Vanadium Vanadium
Tellurium Tellurium
Niobium Niobium
Palladium Palladium
Glycerol Propane-1,2,3-triol
Allyl Alcohol Prop-2-en-1-ol
Lactic Acid 2-Hydroxypropanoic acid
Ethylene Ethene
Tungsten Tungsten

Exploration of Other Non-Propene Based Chemical Pathways

In the quest for more sustainable and economically viable production routes for acrylic acid, significant research has been directed towards utilizing feedstocks other than propene. These alternative pathways often leverage renewable resources or different petrochemical building blocks, aiming to reduce dependence on the conventional propene oxidation process. Key areas of exploration include the conversion of glycerol, ethylene, and various biomass-derived intermediates.

Glycerol-Based Routes

Glycerol, a major byproduct of biodiesel production, has emerged as a promising renewable feedstock for acrylic acid synthesis. shokubai.org The conversion process typically involves a two-step mechanism: the dehydration of glycerol to acrolein, followed by the oxidation of acrolein to acrylic acid. tandfonline.com

Several catalytic strategies have been developed to facilitate this transformation:

Two-Bed Catalytic Systems: One approach utilizes a dual-bed catalytic system within a single reactor. In a notable study, a Co0.5H2PO4/ZSM-5 catalyst was used for the initial dehydration of glycerol, and a Mo8V2W1.5Cu2.5ZrOx catalyst was used for the subsequent oxidation of the acrolein intermediate. shokubai.org This one-pot process, conducted in a fixed-bed reactor, achieved a high acrylic acid yield of approximately 80% and demonstrated good catalyst stability for over 160 hours. shokubai.org The dehydration step is often considered critical, with catalysts like zeolites, metal oxides, and phosphates showing effectiveness in converting glycerol to acrolein with high selectivity. tandfonline.com

Single-Bed Catalytic Systems: Research has also explored the use of a single, multifunctional catalyst capable of performing both dehydration and oxidation (oxydehydration) in one bed. tandfonline.com Catalysts such as Mo–V–O, W–V–O, and specific heteropoly acids have shown promise. For instance, a yield of 60% for acrylic acid was achieved at 340°C using a H0.1Cs2.5(VO)0.2(PMo12O40)0.25(PW12O40)0.75 catalyst. tandfonline.com However, a major challenge with single-bed systems is the rapid deactivation of the catalyst due to coking. tandfonline.com

Ethylene-Based Routes

Ethylene, readily available from shale gas, presents another petrochemical alternative to propene. The synthesis of acrylic acid from ethylene is a multi-step process that has been investigated for its potential commercial viability. core.ac.ukupenn.edu The process involves:

Carbonylation: The resulting ethylene oxide undergoes carbonylation in a liquid phase with a homogeneous catalyst to form β-propiolactone. core.ac.ukresearchgate.net

Rearrangement: The β-propiolactone intermediate is then rearranged in the presence of an acid, such as phosphoric acid, to produce acrylic acid. core.ac.ukresearchgate.net

This pathway can produce high-purity acrylic acid, and economic analyses have been conducted to evaluate its competitiveness against the traditional propene-based route, with feasibility being highly dependent on reactor costs. core.ac.ukupenn.edu

Biomass-Derived Routes

Beyond glycerol, other biomass-derived platform molecules are being explored as sustainable precursors for acrylic acid. These routes often involve a combination of biotechnological and chemocatalytic steps.

From Lactic Acid: Lactic acid, which can be produced by the fermentation of sugars, is a viable starting material. renewable-carbon.euresearchgate.net A sustainable method involves the catalytic hydroesterification of alkyl lactates (derived from lactic acid) with carbon monoxide and ethylene over a palladium catalyst. This forms an alkyl 2-(propionyloxy)propanoate intermediate, which is then pyrolyzed to yield acrylate (B77674) esters. Subsequent hydrolysis produces acrylic acid. renewable-carbon.eu

From 3-Hydroxypropionic Acid (3-HP): 3-HP is a key platform chemical that can be produced from renewable resources like glucose or glycerol via fermentation. mdpi.com The dehydration of 3-hydroxypropionic acid gives a near-quantitative yield of acrylic acid. rsc.org Genetically engineered microbes are being developed to produce 3-HP, which can then be chemically converted to acrylic acid. mdpi.comgoogle.com

Research Findings on Non-Propene Based Acrylic Acid Synthesis

Polymerization and Copolymerization Science of Propene and Acrylic Acid Systems

Mechanisms of Free Radical Copolymerization Involving Acrylic Acid and its Derivatives

Free-radical polymerization is a common method for synthesizing acrylic acid copolymers. The process involves the generation of free radicals, which initiate the polymerization of monomers. The reactivity of the monomers and the stability of the growing polymer radicals are key factors influencing the kinetics and the final polymer structure.

Reversible Addition–Fragmentation Chain Transfer (RAFT) Copolymerization Kinetics and Control

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a type of living radical polymerization that allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. researchgate.netyoutube.com The control in RAFT polymerization is achieved through the use of a chain transfer agent (CTA), typically a thiocarbonylthio compound. The process allows for the design of complex polymer architectures, such as block copolymers. researchgate.net

The kinetics of RAFT polymerization are influenced by several factors, including the nature of the RAFT agent, the initiator, the solvent, and the temperature. For the copolymerization of acrylic acid, the direct polymerization in aqueous solution can be challenging but has been successfully achieved using water-soluble trithiocarbonates as RAFT agents. researchgate.net Studies on the RAFT copolymerization of acrylic acid with other monomers, such as vinyl acetate (B1210297), have shown that the reactivity ratios can be influenced by the solvent system. nih.gov For instance, in a 1,4-dioxane (B91453)/water mixture, the reactivity ratios for the acrylic acid/vinyl acetate pair were found to be rAA = 0.96 and rVAc = 0.06, indicating a tendency towards the formation of a gradient copolymer. nih.gov

The successful RAFT polymerization of acrylic acid has been demonstrated to produce well-defined polymers with controlled molecular weights and low polydispersity. acs.org However, side reactions such as chain transfer to the solvent can occur, particularly at higher monomer-to-CTA ratios. acs.org

Emulsion Polymerization Systems for Acrylic Copolymers

Emulsion polymerization is a widely used industrial process for producing acrylic copolymers. mdpi.com This heterogeneous polymerization technique involves emulsifying the monomer(s) in a continuous phase, typically water, with the aid of a surfactant. The polymerization is initiated by a water-soluble or oil-soluble initiator. mdpi.comquora.com The primary loci for polymerization are the monomer-swollen polymer particles, which allows for high polymerization rates and high molecular weight polymers to be achieved simultaneously. mdpi.com

For acrylic copolymers, the stability of the resulting latex is a crucial factor. The incorporation of functional monomers like acrylic acid can enhance colloidal stability. researchgate.net The choice of surfactant and the control of particle nucleation are critical in determining the final properties of the latex. researchgate.net The process involves the dispersion of the monomer phase into small droplets within the aqueous phase through mechanical stirring. When the surfactant concentration is above the critical micelle concentration, micelles are formed which, along with monomer droplets, serve as sites for polymerization. mdpi.com

The synthesis of acrylic-styrene latexes, for example, has been studied using different nucleation methods, which have been shown to significantly impact latex properties such as particle size, zeta potential, and viscosity. researchgate.net

Structural and Compositional Control in Acrylic Copolymerization

The architecture of the final copolymer, including its composition, sequence distribution, and stereochemistry, is determined by the conditions of the copolymerization reaction.

Impact of Monomer Reactivity Ratios and Feed Composition on Copolymer Architecture

The composition of a copolymer is largely determined by the relative reactivities of the comonomers, which are quantified by monomer reactivity ratios (r1 and r2). youtube.comrsc.org The reactivity ratio is the ratio of the rate constant for a radical adding to its own type of monomer to the rate constant for it adding to the other monomer. youtube.com

The copolymerization equation relates the composition of the copolymer being formed at any instant to the composition of the monomer feed. youtube.com By analyzing the copolymer composition at different feed ratios, the reactivity ratios can be determined. researchgate.net

The product of the reactivity ratios (r1r2) provides insight into the copolymer structure. If r1r2 ≈ 1, a random copolymer is formed. If r1r2 ≈ 0, an alternating copolymer is favored. If both r1 and r2 are greater than 1, block copolymers are likely to form.

For the copolymerization of N-Vinylpyrrolidone (NVP) and Acrylic Acid (AA), the reactivity ratios were found to be rNVP > rAA with the product r1r2 < 1, indicating a random distribution of monomer units in the copolymer chain. sapub.org

Table 1: Monomer Reactivity Ratios for Copolymerization of Acrylic Acid (M1) with Various Comonomers (M2)

Monomer 2 (M2)r1 (AA)r2 (M2)r1 * r2Copolymer TypeReference
Methyl Acrylate (B77674)0.951.11.045Random dtic.mil
Acrylonitrile (B1666552)1.340.120.1608Alternating Tendency dtic.mil
Vinyl Acetate4.20.050.21Alternating Tendency nih.gov

Influence of pH on Copolymer Composition Profile in Aqueous Dispersed Media

The pH of the reaction medium plays a critical role in the copolymerization of acrylic acid, particularly in aqueous systems. The degree of ionization of acrylic acid is pH-dependent, which in turn affects its reactivity and solubility.

In RAFT-mediated polymerization-induced self-assembly of poly(acrylic acid)-b-poly(hexafluorobutyl acrylate), the pH of the aqueous phase was found to influence the monomer conversion and the molecular weight of the resulting block copolymer. nih.gov An increase in pH generally led to an increase in conversion and molecular weight. nih.gov The pH also affects the morphology and size of the self-assembled latex particles. nih.gov

Synthesis of Alternating Copolymers Utilizing Acrylic Acid Moieties

Alternating copolymers are a special class of polymers where the two monomer units are arranged in a regular A-B-A-B sequence along the polymer chain. The formation of alternating copolymers is favored when the product of the reactivity ratios (r1r2) is close to zero. This often occurs when one monomer is electron-rich and the other is electron-deficient.

While direct synthesis of alternating propene-acrylic acid copolymers is challenging due to the disparate reactivities of the two monomers, strategies involving the use of Lewis acids or specific catalysts can promote alternation. Terpolymerization of propene and carbon monoxide with vinyl-substituted phenolic stabilizers has been shown to produce alternating structures. vtt.fi

Advanced Polymer Architectures and Functionalization Derived from Acrylic Acid

Advanced polymer architectures derived from acrylic acid, such as cross-linked networks and hydrogels, offer a wide range of tunable properties. These structures are critical in various applications, from biomedical devices to superabsorbent materials. Furthermore, the ability to modify these polymers after their initial synthesis opens up avenues for creating highly specialized and functional materials.

Formation and Network Density of Cross-linked Acrylic Polymers and Hydrogels

The formation of cross-linked acrylic polymers involves the copolymerization of acrylic acid or its ester derivatives (acrylates) with a multifunctional cross-linking agent. This process creates a three-dimensional polymer network that is insoluble in solvents but can swell to a significant degree, particularly in aqueous environments, to form hydrogels. The density of this network is a critical parameter that dictates the material's mechanical strength, swelling capacity, and permeability. cmu.eduyoutube.com

During the radical copolymerization of a monomer and a divinyl cross-linker, the network forms as the propagating chain-end radicals react with the pendant vinyl groups of the cross-linker that have already been incorporated into other polymer chains. cmu.edu This leads to an exponential increase in molecular weight and the eventual formation of a gel. cmu.edu The point at which this infinite network forms is known as the gel point.

Several factors influence the final network density of acrylic hydrogels:

Monomer Concentration: Higher initial monomer concentrations generally lead to denser networks.

Cross-linker Concentration: Increasing the molar ratio of the cross-linking agent to the monomer results in a higher cross-link density. researchgate.net This, in turn, increases the hydrogel's stiffness and storage modulus while decreasing its equilibrium degree of swelling. researchgate.netmdpi.com

Cross-linker Structure: The chemical structure of the cross-linker, including the reactivity of its functional groups and the length of its spacer, affects the network formation. For instance, in one study, the storage modulus of hydrogels decreased in the order of cross-linkers with acrylamide (B121943) > maleimide (B117702) > methacrylamide (B166291) > vinylsulfonamide end groups. researchgate.net

Polymerization Method: Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), allow for more uniform network formation compared to conventional free-radical polymerization. cmu.edu

A powerful strategy to enhance the mechanical properties of hydrogels is the creation of Interpenetrating Polymer Networks (IPNs). mdpi.com In a PEG/PAA IPN hydrogel, a poly(acrylic acid) network is formed within a pre-existing poly(ethylene glycol) network. mdpi.com These IPN hydrogels exhibit denser cross-linked networks and higher storage moduli compared to their single-network counterparts. mdpi.com The properties of these IPNs can be finely tuned by adjusting the cross-linking density of the PAA network. mdpi.com

The relationship between synthesis parameters and network properties can be systematically studied. For example, the molecular weight between cross-links, a measure of the average chain length connecting two junction points in the network, is a key structural parameter. nih.gov

Table 1: Effect of Cross-linker Concentration on Hydrogel Properties

PropertyLow Cross-linker DensityHigh Cross-linker Density
Swelling Capacity HighLow youtube.comresearchgate.net
Mechanical Strength LowHigh youtube.com
Flexibility HighLow youtube.com
Stiffness (Storage Modulus) LowHigh researchgate.netmdpi.com
Pore/Mesh Size LargeSmall researchgate.net

Post-Polymerization Modification Strategies for Acrylic Copolymers

Post-polymerization modification (PPM) is a versatile strategy for synthesizing functional polymers that may be inaccessible through direct polymerization of the corresponding functional monomers. cmu.edu This approach allows for the introduction of a wide array of chemical functionalities onto a pre-existing polymer backbone, providing a powerful tool for tailoring material properties. acs.org PPM can be applied to modify end groups, the polymer backbone, or pendant side chains. mdpi.com

One of the key advantages of PPM is that it allows for the incorporation of functional groups that would otherwise be incompatible with the conditions of the polymerization reaction. cmu.edu For example, acidic monomers like acrylic acid can interfere with certain controlled polymerization techniques such as ATRP. cmu.edu A common strategy is to first polymerize a protected version of the monomer, such as tert-butyl acrylate, and then deprotect it after polymerization to yield the desired poly(acrylic acid). cmu.edu

Several chemical reactions are employed for the post-polymerization modification of acrylic copolymers:

Esterification and Amidation: The hydroxyl groups present in copolymers of hydroxyethyl (B10761427) acrylate (HEA) can be readily esterified with various functionalized carboxylic acids. cmu.edu Similarly, the ester groups in polyacrylates can be converted to amides.

Transesterification: Organocatalysis can be used to achieve the direct transformation of commodity polyacrylates into value-added materials. For instance, 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) has been shown to be an effective nucleophilic catalyst for the acyl substitution of acrylic polymers with various alcohols and amines. researchgate.net This method can exhibit high selectivity, allowing for the precise functionalization of sterically differentiated acrylic copolymers. researchgate.net

"Click" Chemistry: Reactions like the thiol-ene addition and azide-alkyne cycloaddition are highly efficient and orthogonal, making them ideal for PPM. cmu.eduwiley-vch.de For example, copolymers containing nitrile groups (from acrylonitrile) can be converted to tetrazole-containing polymers via a "click" reaction. cmu.edu

Wittig Reaction: This reaction can be used to modify polymers prepared via Ring-Opening Metathesis Polymerization (ROMP). For example, polymers containing α-bromo ester groups can be converted to polymeric phosphonium (B103445) salts, which then undergo a Wittig reaction with aldehydes to yield polymeric cinnamate (B1238496) esters. mdpi.com

These modification strategies enable the synthesis of complex polymer architectures and the fine-tuning of properties for specific applications. wiley-vch.de

Table 2: Overview of Post-Polymerization Modification Strategies for Acrylic Copolymers

Modification StrategyReactive Group on PolymerReagent/Reaction TypeResulting FunctionalityReference
Deprotection tert-Butyl EsterAcidic HydrolysisCarboxylic Acid cmu.edu
Transesterification Methyl EsterAlcohol/Amine + TBD CatalystVarious Esters/Amides researchgate.net
Esterification Hydroxyl GroupCarboxylic AcidEster cmu.edu
"Click" Chemistry Nitrile GroupSodium Azide, Zinc ChlorideTetrazole cmu.edu
Wittig Reaction α-Bromo EsterTriphenylphosphine, then AldehydeCinnamate Ester mdpi.com

Catalysis in Propene and Acrylic Acid Chemistry

Heterogeneous Catalysts for Propene Oxidation to Acrylic Acid

The selective oxidation of propene to acrylic acid is a cornerstone of the modern chemical industry, and its efficiency is dictated by the performance of heterogeneous catalysts. Mixed metal oxide (MMO) systems are the catalysts of choice for this transformation due to their ability to facilitate the complex sequence of reactions required.

Design and Performance of Mixed Metal Oxide Catalytic Systems (e.g., Mo-V-Te-Nb-O, Bi-Co-Fe-Ni-Sn-Mo)

Mixed metal oxide catalysts are at the forefront of research and industrial application for the selective oxidation of propene to acrylic acid. Among the most studied and effective systems are those based on molybdenum-vanadium-tellurium-niobium oxides (Mo-V-Te-Nb-O) and bismuth-cobalt-iron-nickel-tin-molybdenum oxides (Bi-Co-Fe-Ni-Sn-Mo).

The Mo-V-Te-Nb-O system, particularly the crystalline M1 phase, has been identified as a highly active and selective catalyst for this reaction. researchgate.net The unique arrangement of metal atoms in the M1 structure is believed to be crucial for its high performance. researchgate.net The presence of tellurium is thought to play a key role in the activation of propane (B168953), while vanadium and molybdenum sites are involved in the subsequent oxidation steps. bohrium.comgoogle.com Niobium is considered a structural promoter, enhancing the stability and performance of the catalyst. bohrium.com Research has shown that these catalysts can achieve high yields of acrylic acid from propene. For instance, Cr-doped Mo-V-Te-Nb-O catalysts have demonstrated a significant increase in propene conversion and acrylic acid selectivity compared to their undoped counterparts. google.com

The Bi-Co-Fe-Ni-Sn-Mo multicomponent oxide catalysts are another important class, often used in the industrial two-step process where propene is first oxidized to acrolein. academie-sciences.frgoogle.com In these complex systems, different components play distinct roles. Bismuth molybdate (B1676688) phases are generally considered responsible for the selective oxidation of propene to acrolein. academie-sciences.frrsc.org The addition of other metals like cobalt, iron, and nickel can significantly enhance the catalyst's activity and selectivity. academie-sciences.fracs.org For example, cobalt molybdate can act as a structural framework, while iron molybdate can improve activity, though an excess may decrease selectivity. acs.org The specific composition and interaction between these components are critical for optimizing catalyst performance. Industrial catalysts with compositions such as Bi₀.₆Mo₁₂Co₅.₅₋₈.₅Fe₂₋₃.₅K₀.₀₈Si₁.₆Oₓ have been developed to achieve high propene conversion rates. academie-sciences.fr

The performance of these catalytic systems is typically evaluated based on propene conversion and selectivity to acrylic acid. The table below summarizes some reported performance data for these types of catalysts.

Catalyst SystemPropene Conversion (%)Acrylic Acid Selectivity (%)Reference
Cr-doped Mo-V-Te-Nb-O74.865.1 google.com
Undoped Mo-V-Te-Nb-O33.241.8 google.com
Bi-Mo-Co-Fe-K-O>95High (acrolein selectivity) academie-sciences.fr

Optimization of Catalyst Composition, Structure, and Preparation for Enhanced Selectivity and Activity

The selectivity and activity of mixed metal oxide catalysts are highly sensitive to their composition, structure, and the method of preparation. nih.gov Optimization of these parameters is a key area of research to enhance the efficiency of propene oxidation to acrylic acid.

Compositional Optimization: The elemental composition of the catalyst is a primary determinant of its performance. In Mo-V-based systems, the ratios of Mo, V, Te, and Nb are critical. researchgate.net The addition of dopants or promoters can further enhance catalytic properties. For instance, elements like manganese and cobalt have shown a positive effect on the yield of acrylic acid in MoVTeNb oxide catalysts, while copper and cerium can have a negative impact. researchgate.net In Bi-Mo based systems, the ratio of bismuth to molybdenum, as well as the concentration of promoters like cobalt, iron, and potassium, must be carefully controlled to balance activity and selectivity. academie-sciences.fracs.org

Structural Optimization: The specific crystalline phases present in the catalyst are crucial. For Mo-V-Te-Nb-O catalysts, the presence of the M1 phase is considered essential for high performance. researchgate.net The preparation method significantly influences the formation of this desired phase. Hydrothermal synthesis is a common method used to prepare these complex oxides, and careful control of parameters like pH and temperature during synthesis is necessary to obtain the desired crystal structure. researchgate.net

Preparation Methods: The method of catalyst preparation has a profound impact on its final properties. Common preparation techniques for mixed metal oxide catalysts include co-precipitation, sol-gel synthesis, and hydrothermal synthesis. researchgate.net The choice of precursors and the conditions of synthesis and calcination (temperature and atmosphere) determine the phase composition, particle size, and surface area of the catalyst, all of which affect its catalytic performance. acs.org For example, microwave-assisted hydrothermal synthesis has been employed for the high-throughput preparation and optimization of MoVTeNb catalysts. researchgate.net

Catalyst Deactivation Mechanisms and Regeneration Strategies

Catalyst deactivation is a significant challenge in the industrial production of acrylic acid, leading to decreased efficiency and economic losses. Understanding the mechanisms of deactivation is crucial for developing effective regeneration strategies.

Deactivation Mechanisms: The primary causes of deactivation in mixed metal oxide catalysts for propene oxidation include:

Coking: The deposition of carbonaceous materials (coke) on the catalyst surface can block active sites and pores, hindering the access of reactants. rsc.org This is particularly prevalent at higher reaction temperatures. rsc.org

Phase Segregation and Structural Changes: The high temperatures and reactive environment of the oxidation process can lead to changes in the crystalline structure of the catalyst over time. This can involve the loss of active phases or the formation of less active ones.

Loss of Volatile Components: Some components of the catalyst, such as molybdenum and tellurium, can be volatile under reaction conditions, leading to a gradual loss of these elements from the catalyst surface and a decrease in activity.

Poisoning: Impurities in the feed stream can adsorb onto the catalyst surface and deactivate it.

Regeneration Strategies: To restore the activity of a deactivated catalyst, various regeneration strategies are employed. A common method is calcination in air or an oxygen-containing atmosphere at elevated temperatures. This process can burn off coke deposits from the catalyst surface. researchgate.net However, the temperature and atmosphere must be carefully controlled to avoid further damage to the catalyst structure.

For deactivation caused by the loss of volatile components, regeneration may involve re-impregnation of the catalyst with a solution containing the lost elements, followed by calcination.

In some cases, washing the catalyst with specific chemical solutions can remove poisons or unwanted surface species. For example, washing with acidic or basic solutions can be used to remove certain contaminants. The choice of regeneration method depends on the specific cause of deactivation.

Homogeneous Catalysis in Acrylic Acid Derivatives Synthesis

While heterogeneous catalysts dominate the production of acrylic acid from propene, homogeneous catalysis plays a significant role in the synthesis of its derivatives, particularly acrylic acid esters. These esters are valuable monomers in the polymer industry.

The esterification of acrylic acid with various alcohols is a common method for producing acrylates. This reaction is typically catalyzed by strong mineral acids such as sulfuric acid (H₂SO₄), hydrochloric acid (HCl), or p-toluenesulfonic acid. bohrium.comresearchgate.netgoogle.com These homogeneous catalysts are effective in promoting the reaction, which is a reversible equilibrium-limited process. Studies have shown that sulfuric acid is a highly efficient catalyst for the esterification of acrylic acid with ethanol (B145695) to produce ethyl acrylate (B77674). bohrium.comresearchgate.net The reaction rate is influenced by factors such as temperature, catalyst concentration, and the molar ratio of reactants. researchgate.net

Beyond traditional acid catalysis, metal-based homogeneous catalysts have also been explored for the synthesis of acrylic acid derivatives. For instance, palladium-based catalytic systems have been used for the methoxycarbonylation of acetylene (B1199291) to produce methyl acrylate. researchgate.net Zinc(II) salts have been investigated as low-toxicity and inexpensive catalysts for the direct esterification of acrylic acid with alcohols like 2-ethylhexyl alcohol. acs.org These catalysts can offer advantages in terms of selectivity and milder reaction conditions.

The table below provides examples of homogeneous catalysts used in the synthesis of acrylic acid derivatives.

Acrylic Acid DerivativeHomogeneous CatalystReactantsReference
Ethyl AcrylateSulfuric Acid (H₂SO₄)Acrylic Acid, Ethanol bohrium.comresearchgate.net
Methyl AcrylatePd(OAc)₂/2-PyPPh₂/p-tsaAcetylene, Carbon Monoxide, Methanol researchgate.net
n-Butyl AcrylateSulfuric AcidAcrylic Acid, n-Butanol researchgate.net
2-Ethylhexyl PelargonateZinc Oxide (ZnO)Pelargonic Acid, 2-Ethylhexyl Alcohol acs.org

Polymer-Supported Catalysts and their Applications in Organic Transformations

Polymer-supported catalysts represent a bridge between homogeneous and heterogeneous catalysis, aiming to combine the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts. rsc.org These materials consist of a catalytic species, which can be a metal complex or an organic molecule, covalently bonded to or encapsulated within a polymer matrix.

The use of polymer-supported catalysts in organic transformations is a rapidly growing field. The polymer support, often a cross-linked polystyrene or polyethylene (B3416737) glycol, renders the catalyst insoluble, allowing for its simple removal from the reaction mixture by filtration. acs.org This simplifies product purification and allows for the potential reuse of the expensive catalyst, making processes more economical and environmentally friendly.

In the context of acrylic acid chemistry, polymer-supported catalysts have been applied to reactions such as esterification and oxidation. For example, polymer-supported sulfonic acid resins, such as Amberlyst 15, have been used as solid acid catalysts for the esterification of acrylic acid with butanol to produce butyl acrylate. acs.org These resins offer a non-corrosive alternative to homogeneous mineral acids. researchgate.net

Polymer-supported metal complexes have also been developed for various catalytic transformations. For instance, a polymer-supported titanium alkoxide catalyst has been synthesized for the transesterification of acrylic monomers. academie-sciences.fr Selenium-modified microgels, which can be considered a form of polymer-supported catalyst, have shown high activity for the oxidation of acrolein to acrylic acid and for the oxidative alkoxylation to produce acrylates. rsc.orgmaastrichtuniversity.nl These catalysts can be easily separated and reused in multiple catalytic cycles while maintaining high activity. rsc.orgmaastrichtuniversity.nl

The preparation of polymer-supported catalysts typically involves the functionalization of a pre-formed polymer followed by the attachment of the catalytic species, or the co-polymerization of a functionalized monomer containing the catalytic precursor. fao.org The choice of polymer support and the method of catalyst immobilization can significantly impact the catalyst's activity, stability, and reusability. rsc.org

Theoretical and Computational Chemistry in Propene and Acrylic Acid Research

Quantum Mechanical Calculations and Modeling of Reaction Mechanisms

Quantum mechanical calculations provide a fundamental understanding of the chemical reactivity of propene and acrylic acid. By solving the Schrödinger equation for a given system, researchers can obtain detailed information about the electronic structure and energy of molecules, which in turn allows for the prediction of reaction pathways and kinetics.

Potential Energy Surface Analysis for Propene and Acrylic Acid Reactions with Radicals

The reaction of propene with radicals, such as the hydroxyl radical (•OH), is a key process in both atmospheric chemistry and combustion. Computational studies have been instrumental in mapping the potential energy surface (PES) for these reactions. figshare.comnih.gov The PES represents the energy of a chemical system as a function of the positions of its atoms, and it provides a complete map of all possible reaction pathways.

For the reaction between propene and the •OH radical, both addition and abstraction reactions are possible. figshare.comnih.gov Computational analyses have shown that allylic hydrogen abstraction, the removal of a hydrogen atom from the methyl group of propene, is a dominant pathway, particularly at lower temperatures. figshare.comnih.gov First-principles computations have identified stable π-complexes, which are formed as intermediates on the PES for the indirect abstraction pathway. figshare.comnih.gov These studies have also been extended to understand the reaction of propene with other radicals, such as the phenyl radical, providing insights into aromatic-catalyzed hydrogen migration. rsc.orgresearchgate.net

A theoretical study on the gas-phase reactions of acrylic acid with chlorine atoms has also been conducted, providing mechanisms and kinetic insights into these atmospheric reactions. acs.org

Theoretical Kinetics and Thermochemistry of Oxidation Pathways

Building upon the insights from PES analysis, theoretical kinetics and thermochemistry provide quantitative data on reaction rates and energy changes. Using methods like transition state theory (TST) and high-level quantum chemical calculations, it is possible to compute rate constants and thermodynamic parameters for the oxidation of propene and acrylic acid.

For the allylic H-atom abstraction from propene by the •OH radical, computational studies have provided crucial thermochemical data. figshare.comnih.gov High-level calculations have suggested an activation enthalpy (Δ‡H°) of 0.3 ± 2 kJ/mol for this reaction. figshare.comnih.gov The computed reaction enthalpy (ΔrH°) of -124.7 ± 2 kJ/mol is in good agreement with experimental values. figshare.comnih.gov The stability of the initial π-complex was calculated to be -7.1 kJ/mol, while the product complex was found to have a stability of -127.2 kJ/mol. figshare.comnih.gov

Thermochemical Data for Propene + •OH Reaction Value (kJ/mol)
Activation Enthalpy (Δ‡H°)0.3 ± 2
Reaction Enthalpy (ΔrH°)-124.7 ± 2
Initial π-complex Stability (ΔH°π-complex)-7.1
Product Complex Stability-127.2

This table presents key thermochemical data for the allylic H-atom abstraction reaction of propene with the hydroxyl radical, as determined by high-level quantum mechanical calculations. figshare.comnih.gov

Computational Design and Screening of Novel Catalytic Materials for Acrylic Acid Production

The production of acrylic acid from propene is a vital industrial process that relies heavily on the performance of catalysts. Computational chemistry plays a significant role in the design and screening of new catalytic materials with improved efficiency and selectivity. creative-quantum.eu These computational methods can accelerate the discovery of novel catalysts by predicting their properties before they are synthesized and tested experimentally. creative-quantum.eu

The vapor-phase catalytic oxidation of propene to acrylic acid often occurs in two steps, with acrolein as an intermediate. uctm.edugoogle.com Catalysts for this process are typically complex mixed metal oxides. Computational screening, often employing Density Functional Theory (DFT), can be used to investigate the catalytic activity of different materials. nih.gov For instance, researchers can model the adsorption of reactants and intermediates on catalyst surfaces, calculate reaction barriers, and identify the most promising catalyst compositions.

Recent research has also focused on developing catalysts for producing acrylic acid from renewable resources, such as lactic acid derived from corn. umn.edu A newly discovered catalyst formulation has shown high yields in converting lactic acid to acrylic acid, and computational modeling can be used to understand the mechanism behind this enhanced performance. umn.edu Furthermore, computational screening protocols are being developed to identify suitable transition metal complexes for encapsulation in nanocages, which can act as highly efficient catalysts. nih.gov

Modeling of Polymerization Processes and Microstructure Evolution in Acrylic Systems

Computational modeling is also a powerful tool for understanding the polymerization of acrylic acid to form poly(acrylic acid), a widely used superabsorbent polymer. anii.org.uy These models can simulate the complex kinetics of polymerization and predict the microstructure of the resulting polymer, which in turn determines its macroscopic properties. anii.org.uy

Mathematical models have been developed for the free-radical copolymerization of acrylic acid and acrylamide (B121943) in various reactor configurations. anii.org.uy These models can predict the final copolymer microstructure, which is crucial for tailoring the physical and chemical properties of the polymer for specific applications. anii.org.uy The modeling of polymerization processes is essential for process optimization, cost savings, and ensuring safe and sustainable production. anii.org.uy

Advanced Analytical and Characterization Methodologies for Propene Acrylic Systems

Spectroscopic Techniques for Structural Elucidation of Acrylic Copolymers (FTIR, NMR)

Spectroscopic methods are indispensable for confirming the chemical structure of propene-acrylic acid copolymers. Fourier Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are primary tools for this purpose.

Fourier Transform Infrared (FTIR) Spectroscopy provides rapid and sensitive detection of functional groups within the copolymer structure. erpublications.com The incorporation of acrylic acid into the polypropylene (B1209903) backbone can be confirmed by the appearance of characteristic absorption bands. For instance, the stretching vibration of the carbonyl group (C=O) from the carboxylic acid of the acrylic acid units typically appears around 1700-1734 cm⁻¹. researchgate.net The progress of the copolymerization can be monitored by observing the disappearance of the C=C double bond vibration from the monomers and the proportional increase in the intensity of the bands associated with the copolymer backbone. erpublications.comresearchgate.net FTIR is also effective in studying interactions, such as hydrogen bonding, between the polymer chains. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly Carbon-13 (¹³C NMR) and Proton (¹H NMR), offers detailed insight into the microstructure of the copolymer. sapub.org NMR analysis can determine the copolymer composition by integrating the signals corresponding to the different monomer units. sapub.org For example, in ¹³C NMR spectra, the carbonyl carbon of the acrylic acid unit appears in a distinct region (around 177-181 ppm), separate from the signals of the polypropylene backbone carbons. sapub.org This technique can also provide information on the sequence distribution of the monomers along the polymer chain (i.e., whether they are arranged in a random, alternating, or blocky fashion), which significantly influences the polymer's properties. sapub.orgconicet.gov.ar

Table 1: Key Spectroscopic Signatures for Propene-Acrylic Acid Copolymer Characterization

TechniqueStructural FeatureTypical Signal/Band PositionInformation Gained
FTIRCarbonyl (C=O) Stretch of Acrylic Acid~1700-1734 cm⁻¹Confirmation of acrylic acid incorporation
FTIRHydroxyl (O-H) Stretch of Carboxylic AcidBroad band, ~2500-3300 cm⁻¹Presence of carboxylic acid groups, hydrogen bonding
FTIRC-H Stretch of Propylene (B89431)~2800-3000 cm⁻¹Presence of polypropylene backbone
¹³C NMRCarbonyl Carbon of Acrylic Acid~177-181 ppmConfirmation and quantification of acrylic acid units
¹³C NMRBackbone Carbons (CH, CH₂, CH₃)~20-50 ppmInformation on monomer sequence and stereoregularity

Thermal Analysis Techniques for Polymer Behavior and Stability (DSC, TGA, DTG)

Thermal analysis techniques are critical for understanding how propene-acrylic acid copolymers behave under the influence of heat. They provide data on thermal transitions, stability, and degradation kinetics.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature or time. It is used to determine key thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). vjs.ac.vnvjs.ac.vncureusjournals.com For propene-acrylic acid copolymers, DSC can reveal how the incorporation of acrylic acid affects the crystallinity of the polypropylene segments. researchgate.net It is also a valuable tool for studying the curing process in thermosetting systems involving these copolymers, allowing for the determination of kinetic parameters like the heat of reaction and degree of conversion. nih.govnih.govresearchgate.net

Thermogravimetric Analysis (TGA) monitors the change in mass of a sample as it is heated at a constant rate. youtube.com This technique provides crucial information about the thermal stability of the copolymer and its degradation profile. nih.govsharif.edu The TGA thermogram shows the temperatures at which the polymer begins to decompose and the percentage of weight loss at various stages. vjs.ac.vnnih.gov Copolymers with higher thermal stability will exhibit degradation at higher temperatures. researchgate.net

Derivative Thermogravimetry (DTG) is the first derivative of the TGA curve, plotting the rate of mass loss against temperature. The peaks on the DTG curve indicate the temperatures at which the rate of decomposition is at its maximum, providing a clearer view of the different stages of thermal degradation. nih.gov For copolymers, multiple peaks may be observed, corresponding to the degradation of different components or structural segments within the polymer.

Table 2: Thermal Analysis Data for a Hypothetical Propylene-Acrylic Acid Copolymer

TechniqueParameterTypical Value/ObservationSignificance
DSCGlass Transition Temperature (Tg)Variable, depends on compositionIndicates the transition from a rigid to a more flexible state
DSCMelting Temperature (Tm) of PP block~160-165 °C (can be lower than pure PP)Relates to the crystalline structure of the polypropylene segments
TGAOnset of Degradation (Tonset)~250-350 °CMeasures the thermal stability of the material
TGAChar Residue at 600 °CVariableIndicates the amount of non-volatile material left after degradation
DTGPeak Degradation Temperature (Tmax)Multiple peaks possibleIdentifies the temperature of maximum decomposition rate for different stages

Chromatographic Methods for Composition and Molecular Weight Distribution

Chromatography encompasses a range of powerful separation techniques used to analyze the composition, molecular weight, and functional group distribution of propene-acrylic acid copolymers.

Pyrolysis-Gas Chromatography (Py-GC) is a destructive analytical technique where the polymer sample is heated to a high temperature (500–1400 °C) in an inert atmosphere. d-nb.info This process, known as pyrolysis, breaks the polymer down into smaller, volatile fragments that are characteristic of the original structure. youtube.comd-nb.info These fragments are then transferred to a gas chromatograph for separation and subsequently identified by a mass spectrometer (MS). d-nb.infomdpi.comgcms.cz

For propene-acrylic acid copolymers, Py-GC/MS can provide a detailed "fingerprint" of the material. mdpi.com By identifying the specific degradation products, it is possible to confirm the presence of both propylene and acrylic acid units and to determine their relative amounts in the copolymer. This method is particularly useful for crosslinked and insoluble polymers that are difficult to analyze by other means. researchgate.net

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is another mass spectrometry technique that can be used to analyze polymers. While it is more commonly applied to determine molecular weight distribution, it can also provide information on copolymer composition and end groups.

High-Performance Liquid Chromatography (HPLC) is the preferred method for quantifying the amount of unreacted residual monomers, such as acrylic acid, and low-molecular-weight oligomers in the final polymer product. waters.com Because residual monomers can be a concern, manufacturers closely monitor their levels. waters.com

A common approach is reverse-phase HPLC, where the polymer sample is dissolved in a suitable solvent like tetrahydrofuran (B95107) (THF) and injected into the system. waters.com A gradient elution program can effectively separate the polar acrylic acid monomer from the non-polar polymer backbone and any oligomers. thermofisher.comnih.gov The separated components are then quantified using a detector, typically UV-Vis, as acrylic acid absorbs UV light. nih.govsielc.com This method is valued for its simplicity, sensitivity, and accuracy, with detection limits for acrylic acid reported in the low mg/L range. waters.comnih.gov

Table 3: HPLC Method for Residual Acrylic Acid Analysis

ParameterCondition
ColumnReverse-Phase C18
Mobile PhaseGradient of Water/Acetonitrile or Water/Methanol with an acid buffer (e.g., H₃PO₄)
DetectionUV at ~200-210 nm
Sample PreparationDissolution of polymer in Tetrahydrofuran (THF)

Non-Aqueous Ion-Exchange Chromatography (NAIEC) is a novel separation technique developed specifically for analyzing acid-functional polymers in organic solvents. nih.gov It provides a unique separation based exclusively on the number of deprotonated carboxylic acid groups on the polymer chain, offering insight into the functional group distribution. nih.gov

The method involves using a polar, aprotic solvent like N-methyl-2-pyrrolidone, which can dissolve both the polymer and the salts used for elution. nih.gov A key innovation is the use of an organic superbase to deprotonate the carboxylic acid groups of the acrylic acid units, creating a negative charge on the polymer. nih.gov The charged polymer is then retained on a strong anion-exchange column and eluted using a salt gradient. nih.gov This allows for the separation of polymer chains based on the quantity of incorporated acrylic acid, a level of detail not achievable with standard chromatographic methods. nih.gov

Microscopic Imaging for Morphological Analysis of Polymer Materials (FE-SEM)

Field Emission Scanning Electron Microscopy (FE-SEM) is a high-resolution imaging technique used to investigate the surface topography and morphology of polymer materials. vt.eduresearchgate.net It operates similarly to traditional SEM but uses a field-emission gun as the electron source, which provides a much narrower electron beam and allows for significantly higher resolution imaging, even at low accelerating voltages.

For propene-acrylic acid systems, which are often blends or composites, FE-SEM is invaluable for visualizing the phase morphology. researchgate.net It can reveal how the different polymer phases are distributed, the size and shape of the domains, and the quality of the interface between them. researchgate.net For example, in a polypropylene matrix modified with a propene-acrylic acid copolymer, FE-SEM can show the dispersion of the copolymer phase and assess its adhesion to the matrix, which is crucial for the material's mechanical properties. researchgate.netsharif.edu Images of fracture surfaces can also provide insight into the material's failure mechanisms. researchgate.net

Environmental Fate and Degradation Mechanisms of Acrylic Polymers

Mechanisms of Polymer Degradation

Acrylic polymers are subject to degradation through various physical and chemical processes, primarily photodegradation, thermal degradation, and hydrolysis. nih.gov These mechanisms can alter the polymer's structure and properties, leading to changes in mechanical strength, appearance, and chemical composition. acs.orgresearchgate.net

Photodegradation: Exposure to ultraviolet (UV) radiation from sunlight can initiate photodegradation in acrylic polymers. r-project.orgnih.gov This process involves the absorption of light energy by chromophores within the polymer structure, which can lead to the breaking of covalent bonds. nih.gov The energy from UV light is sufficient to cause scission of both the polymer backbone (C-C bonds) and side groups (C-O bonds). nih.gov This can result in the formation of cross-linked and fragmented polymer chains. researchgate.net Shorter irradiation times may initially lead to cross-linking, increasing the polymer's molecular weight, while longer exposure causes chain scission and a decrease in molecular weight, ultimately leading to degradation. researchgate.net The change in the carboxyl group content is often used to measure the extent of photodegradation. mdpi.com

Thermal Degradation: High temperatures can induce thermal degradation in acrylic polymers, leading to depolymerization, chain scission, and cyclization of side groups. nih.gov The thermal stability of acrylic copolymers is influenced by their composition; for instance, a higher acrylic acid content can improve thermal resistance. pwr.edu.pl The degradation process for some acrylic polymers, like poly(alkyl methacrylates), primarily involves random main-chain scission, yielding the corresponding monomers as the main products. researchgate.netpolychemistry.com For example, the thermal degradation of fluorinated polyacrylates can produce significant amounts of alcohol due to side-chain reactions. researchgate.net The onset of thermal degradation for many acrylic resins occurs in the range of 260-405°C. researchgate.net

Hydrolysis: The ester groups present in many acrylic polymers make them susceptible to hydrolysis, a chemical reaction with water that can lead to the breakdown of the polymer chain. nih.gov The rate of hydrolysis is highly dependent on pH. acs.orgresearchgate.net For instance, the hydrolysis of poly[N,N-(dimethylamino)ethyl acrylate] (PDMAEA) is significantly faster at both high and low pH compared to neutral conditions. acs.org Alkaline hydrolysis of acrylate (B77674) polymers involves the attack of hydroxide (B78521) ions on the carbonyl carbon of the ester group, leading to the formation of acrylic acid and an alcohol. nih.gov The process can be autocatalyzed by neighboring carboxyl groups, particularly in acidic conditions. researchgate.netuconn.edu

Biodegradation Pathways and Microbial Involvement in Acrylic Polymer Breakdown

While often considered resistant to biological breakdown, some acrylic polymers can be degraded by microorganisms. The biodegradability of these polymers is influenced by their chemical structure, the environmental conditions, and the specific microorganisms present. mdpi.com

Identification of Microorganisms and Enzymes in Acrylic Polymer Degradation

Several microorganisms have been identified that can participate in the degradation of acrylic polymers. researchgate.netnih.gov For example, mixed cultures of bacteria have been shown to degrade poly(sodium acrylate). tandfonline.com In one study, a consortium of three bacterial strains, L7-A and L7-B, were isolated from soil and found to degrade poly(sodium acrylate) when used together. tandfonline.com Another study identified Gordonia alkanivorans S7 as capable of biodegrading acrylic-coated woven fabrics. mdpi.com Fungi, such as Phanerochaete chrysosporium, have also been shown to utilize polyacrylamide and polyacrylate as carbon and nitrogen sources. kristujayanti.edu.in

The enzymatic breakdown of acrylic polymers is a key aspect of their biodegradation. nih.gov Enzymes like esterases are believed to attack the side chains of acrylic polymers, producing intermediates that can then enter oxidative pathways. mdpi.com In some cases, the initial step in the biodegradation of polymers like polyacrylamide is the deamination by amidase to form polyacrylate and ammonia. researchgate.net Acyl-CoA synthetase activities have also been detected in bacteria that degrade acrylic polymers, suggesting their involvement in the metabolic pathway. researchgate.net However, the complete enzymatic pathways for the degradation of many high-molecular-weight acrylic polymers are still not fully understood. asm.org

Table 1: Microorganisms and Enzymes in Acrylic Polymer Degradation

PolymerMicroorganism(s)Enzyme(s)
Poly(sodium acrylate)Mixed bacterial cultures (e.g., L7-A and L7-B)Acyl-CoA synthetase researchgate.net
Acrylic-coated fabricsGordonia alkanivorans S7Esterase mdpi.com
PolyacrylamidePhanerochaete chrysosporium, various bacteriaAmidase, Peroxidases kristujayanti.edu.inresearchgate.net
Poly(methyl methacrylate)-Not significantly affected by esterase, papain, trypsin, or chymotrypsin (B1334515) in one study nih.gov

Factors Influencing Biodegradation Rates in Environmental Matrices

Several factors can influence the rate at which acrylic polymers biodegrade in the environment. nih.gov These include both polymer characteristics and environmental conditions. ebrary.net

Polymer Characteristics:

Molecular Weight: Higher molecular weight polymers generally exhibit lower biodegradation rates. ebrary.net

Chemical Structure: The presence of hydrolyzable ester groups can increase biodegradability. The C-C backbone of many acrylic polymers is recalcitrant to degradation. nih.gov

Additives: The presence of other substances in the polymer formulation can affect microbial activity. ebrary.net

Environmental Factors:

Moisture: Water is essential for microbial activity and for the hydrolysis of polymer chains. ebrary.net

Temperature: Temperature affects both microbial growth and the rate of enzymatic reactions. ebrary.net Higher temperatures can also make polymers more susceptible to degradation. ebrary.net

pH: The pH of the environment can influence the activity of microbial enzymes and the rate of chemical hydrolysis. mdpi.comebrary.net

Oxygen Availability: Aerobic conditions are generally more favorable for the biodegradation of many polymers. kristujayanti.edu.in

Nutrient Availability: The presence of other nutrients can support microbial growth and enhance biodegradation. kristujayanti.edu.in

Environmental Impact Assessment of Acrylic Acid Production and Polymer Lifecycle

The environmental impact of acrylic polymers extends across their entire lifecycle, from the production of the acrylic acid monomer to the final disposal of the polymer products. nih.govresearchgate.net

Acrylic Acid Production: The conventional method for producing acrylic acid is the catalytic vapor-phase oxidation of propylene (B89431). epa.govihs.com This process can result in the emission of hydrocarbons, carbon monoxide, and nitrogen oxides. epa.gov However, the use of thermal incinerators can significantly reduce these emissions. epa.gov Life cycle assessments (LCA) have been conducted to evaluate the environmental impacts of different acrylic acid production routes, including those based on renewable feedstocks like glycerol (B35011). rsc.org These assessments consider various impact categories such as global warming potential, water footprint, and human toxicity. rsc.orgresearchgate.net Glycerol-based processes can have a lower environmental impact, particularly when using crude glycerol from the biodiesel industry. rsc.org

Polymer Lifecycle: The lifecycle of acrylic polymers includes their manufacturing, use, and disposal. prezi.com While some acrylic polymers can be recycled, many end up in landfills. researchgate.netnih.gov The environmental fate of these polymers depends on their degradation characteristics and the conditions of the disposal environment. nih.govnih.gov The development of bio-based and biodegradable acrylic polymers is an area of active research aimed at reducing the long-term environmental impact of these materials. researchgate.netnih.gov LCAs of such biopolymers have shown potential reductions in environmental impact across several categories compared to their fossil-based counterparts. researchgate.netnih.gov

Future Research Directions and Innovations in Propene Acrylic Acid Chemistry

Development of Next-Generation Catalysts for Enhanced Selectivity and Sustainability in Acrylic Acid Synthesis

The traditional industrial production of acrylic acid involves a two-stage oxidation process of propene, which, while mature, faces challenges related to the volatile propene market. rsc.org This has spurred significant research into more sustainable and efficient catalytic routes. A promising alternative is the direct oxidation of propane (B168953) to acrylic acid, leveraging the abundance of propane. rsc.orgrsc.org

Mixed metal oxide (MMO) catalysts, particularly those containing molybdenum (Mo), vanadium (V), tellurium (Te), and niobium (Nb), have been a primary focus due to their ability to activate C-H bonds and exhibit high selectivity towards acrylic acid. rsc.orgrsc.org Research has systematically explored the roles of V, Te, and Nb as active sites in propane activation and selective oxidation. rsc.org Strategies to improve the performance of these MMO catalysts include elemental doping with alkali or alkaline earth metals, rare earth elements, and other transition metals, as well as assembling them with other metal oxides like titanium dioxide (TiO2) and silicon dioxide (SiO2). rsc.org

Another significant area of research is the development of catalysts for producing acrylic acid from renewable feedstocks, such as lactic acid derived from corn. azom.comsoci.org This bio-based route offers a potential reduction in CO2 emissions compared to petroleum-based methods. azom.comanl.gov Researchers have developed bifunctional catalysts, including solid acids and proprietary amines, that can achieve over 90% yields in the dehydration of lactic acid to acrylic acid. azom.com Hydroxyapatite catalysts have also shown promise, with their catalytic performance being tunable by adjusting the calcium-to-phosphorus ratio and calcination temperature. acs.org A key finding is the correlation between the catalyst's surface acidity and basicity and its performance in producing acrylic acid, suggesting a cooperative acid-base catalytic mechanism. acs.org

Catalyst Performance in Acrylic Acid Synthesis

Catalyst TypeFeedstockKey InnovationReported Yield/SelectivityReference
Mixed Metal Oxide (Mo, V, Te, Nb)PropaneDirect oxidation, C-H bond activationHigh selectivity towards acrylic acid rsc.orgrsc.org
Bifunctional (Solid Acid and Amines)Lactic Acid (from corn)Controls dehydration, avoids side reactions>90% yield azom.com
HydroxyapatitesLactic AcidTunable acid-base properties50-62% yield, 71-74% selectivity acs.org

Precision Polymerization Techniques for Tailored Acrylic Material Properties

The properties of poly(acrylic acid) (PAA) and other acrylic polymers are highly dependent on their molecular structure, including molecular weight, polydispersity, and branching. acs.orgrsc.org Consequently, significant research has been dedicated to developing precision polymerization techniques that allow for fine control over these parameters, enabling the synthesis of materials with tailored properties for specific applications. acs.orgarkema.com

Controlled radical polymerization (CRP) methods have emerged as powerful tools for synthesizing well-defined acrylic polymers. acs.orgresearchgate.net Techniques such as nitroxide-mediated polymerization (NMP) and reversible addition-fragmentation chain transfer (RAFT) polymerization have been successfully applied to the controlled polymerization of acrylic acid. acs.orgacs.org For instance, NMP of acrylic acid in a 1,4-dioxane (B91453) solution has been shown to produce controlled poly(acrylic acid) homopolymers. acs.org Similarly, RAFT has been used to create narrowly distributed PAA, which is desirable for applications like dispersants where viscosity and dispersion capacity are critical. acs.orgresearchgate.net

The choice of solvent and other reaction conditions also plays a crucial role in controlling the polymer architecture. rsc.org For example, the degree of branching in PAA is influenced by the solvent, with higher branching observed in dioxane compared to water. rsc.org Furthermore, precipitation polymerization has been utilized to prepare cross-linked, monodisperse PAA particles without the need for a traditional cross-linking agent. acs.orgresearchgate.net The degree of cross-linking in this method can be controlled by the amount of water in the polymerization medium. acs.org These advanced techniques provide a versatile toolbox for creating a wide range of acrylic materials with specific functionalities and properties. arkema.comresearchgate.net

Comparison of Controlled Polymerization Techniques for Acrylic Acid

TechniqueKey FeaturesAdvantagesChallengesReference
Nitroxide-Mediated Polymerization (NMP)Uses a nitroxide mediating agent to control radical concentration.Can produce well-defined homopolymers.Can be sensitive to acidic monomers and may require specific solvents. acs.orgacs.org
Reversible Addition-Fragmentation Chain Transfer (RAFT)Employs a chain transfer agent to control molecular weight and distribution.Produces polymers with narrow polydispersity; versatile for various monomers.Can sometimes lead to retardation of the polymerization rate. acs.orgresearchgate.net
Precipitation PolymerizationPolymerization occurs in a solvent where the monomer is soluble but the polymer is not.Can produce monodisperse, cross-linked particles without a cross-linker.Control over particle size and morphology can be complex. acs.orgresearchgate.net

Advanced Strategies for End-of-Life Management and Circularity of Acrylic Polymers

The widespread use of acrylic polymers necessitates the development of effective end-of-life management strategies to mitigate environmental impact and promote a circular economy. nih.govresearchgate.net While some acrylics like polymethyl methacrylate (B99206) (PMMA) can be recycled, many acrylic polymers are challenging to break down and often end up in landfills. nih.govbusinesswaste.co.uk

One promising approach is chemical recycling, which involves breaking down the polymer into its constituent monomers. trinseo.comrsc.org For PMMA, depolymerization through pyrolysis can recover the methyl methacrylate (MMA) monomer with high purity, which can then be used to produce new polymers. trinseo.comazom.com This process helps to close the loop on plastic production and reduces the reliance on virgin materials. trinseo.com Research is also exploring the use of cleavable comonomer additives (CCAs) that can be incorporated into polymers like PMMA to facilitate their degradation under specific conditions without compromising the material's properties during its use phase. mit.edu

Biodegradation is another area of active research, focusing on identifying microorganisms and enzymes capable of breaking down the stable carbon-carbon backbone of acrylic polymers. nih.govnih.gov While the complete biodegradation of high molecular weight acrylic polymers is slow, studies have shown that acrylic acid monomers and dimers can be fully mineralized. nih.govirowater.com Factors such as the polymer's chemical structure, molecular weight, and the presence of side groups all influence its biodegradability. nih.gov Understanding these factors is crucial for designing future acrylic polymers with enhanced biodegradability.

Integration of Artificial Intelligence and Machine Learning in Reaction Pathway and Material Design

Artificial intelligence (AI) and machine learning (ML) are increasingly being integrated into the field of polymer chemistry to accelerate the discovery of new materials and optimize reaction processes. asiaresearchnews.comnih.gov These computational tools can analyze large and complex datasets to model polymerization processes, predict material properties, and identify optimal manufacturing conditions, thereby reducing the need for extensive and costly experimentation. asiaresearchnews.comchemrxiv.org

In the context of acrylic acid and its polymers, ML algorithms can be trained on data from polymerization reactions to predict outcomes such as monomer concentration, average molar masses, and molar mass distributions with high accuracy. chemrxiv.orgresearchgate.net For example, ML models have been used to evaluate the effect of key variables in the polymerization process, such as initiator concentration, solvent-to-monomer ratio, and reaction temperature, to achieve a desired polymer composition. asiaresearchnews.com This approach has revealed new insights, such as the significant impact of solvent concentration on the final product. asiaresearchnews.com

Furthermore, ML is being applied to the design of new polymer formulations and the prediction of their properties. nih.govmdpi.com By learning from existing data, ML models can help in the reverse engineering of polymerization processes to create polymers with specific target properties. chemrxiv.org This computational approach to material design, combined with experimental validation, holds the potential to significantly accelerate the development of novel acrylic materials with tailored functionalities. nist.govcmu.edu

Applications of AI/ML in Propene-Acrylic Acid Chemistry

Application AreaML TechniqueObjectiveKey FindingReference
Polymerization Process OptimizationRandom Forest, XGBoost, CatBoostPredict monomer concentration, molar mass, and distribution.ML models can predict polymerization outcomes with high accuracy (R² > 0.96). chemrxiv.org
Material Property PredictionGaussian Process Regression, Ensemble Bagged TreesPredict properties like melt flow index and density.Segmented ML models offer high accuracy in predicting polymer properties. researchgate.net
New Material DesignVarious boosting algorithms (AdaBoost, Gradient Boosting)Predict material properties and design new polymer formulations.ML can model non-linear relationships and handle complex datasets in polymer science. mdpi.com
Reaction Condition IdentificationNot specifiedIdentify ideal manufacturing conditions for a target polymer composition.ML can reveal non-obvious influential factors, such as solvent concentration. asiaresearchnews.com

Q & A

Q. What are the established synthetic routes for preparing prop-2-enoic acid derivatives, and how do reaction conditions influence selectivity?

Prop-2-enoic acid derivatives are typically synthesized via Knoevenagel condensation or Wittig reactions. For example, (2E)-3-(3,4-diethoxyphenyl)prop-2-enoic acid is prepared by reacting substituted benzaldehydes with malonic acid derivatives under acidic or basic catalysis. Reaction conditions (e.g., pH, temperature, and catalysts like piperidine) critically affect stereoselectivity and yield. Polar solvents (e.g., ethanol) often favor higher yields due to improved solubility of intermediates .

Example Reaction Parameters
Catalyst: Piperidine (0.1 eq)
Solvent: Ethanol, reflux
Yield: 65–85% (stereoselective)

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing prop-2-enoic acid derivatives?

  • X-ray crystallography : SHELX and WinGX are widely used for resolving crystal structures. For instance, SHELXL refines hydrogen-bonding networks, which are critical for understanding supramolecular interactions .
  • NMR/IR spectroscopy : 1^1H NMR confirms olefinic proton coupling patterns (J=1516HzJ = 15–16 \, \text{Hz} for trans isomers), while IR identifies carboxylic acid O–H stretches (~2500–3000 cm1^{-1}) .

Q. What are the common reactivity patterns of prop-2-enoic acid derivatives in organic synthesis?

The α,β-unsaturated carbonyl system undergoes Michael additions, Diels-Alder reactions, and nucleophilic attacks. For example, thiols add regioselectively to the β-position under basic conditions. Steric and electronic effects of substituents (e.g., electron-withdrawing groups on the phenyl ring) modulate reactivity .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data in hydrogen-bonding networks?

Graph set analysis (e.g., Etter’s rules) combined with high-resolution X-ray data (using SHELX) identifies hydrogen-bonding motifs. Discrepancies often arise from solvent effects or dynamic disorder; refining models with TWINLAW in SHELXL improves accuracy for twinned crystals .

Common Pitfalls & Solutions
Issue : Overlooked solvent molecules in crystallography.
Fix : Use PLATON’s SQUEEZE to model disordered solvents .

Q. What strategies optimize synthetic yields of sterically hindered prop-2-enoic acid derivatives?

Steric hindrance (e.g., ortho-substituted aryl groups) reduces reaction rates. Strategies include:

  • Using microwave-assisted synthesis to enhance kinetics.
  • Employing bulky bases (e.g., DBU) to deprotonate intermediates efficiently.
  • Modifying solvents (e.g., DMF) to stabilize transition states .

Q. How can computational tools predict and rationalize the biological activity of prop-2-enoic acid analogs?

Molecular docking (e.g., AutoDock Vina) and MD simulations model interactions with biological targets like cyclooxygenase-2. QSAR studies correlate electronic parameters (e.g., Hammett constants) with anti-inflammatory activity. Validate predictions with in vitro enzyme inhibition assays .

Q. What methodologies address discrepancies in spectroscopic data during structure elucidation?

Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals. For crystallographic ambiguity, use the R1_1 factor and Hirshfeld surface analysis to assess model reliability. Contradictory IR data may indicate polymorphism, requiring PXRD validation .

Methodological Guidelines

  • Crystallography : Always deposit raw data (e.g., .hkl files) in the Cambridge Structural Database and include refinement parameters (R1_1, wR2_2) in publications .
  • Reproducibility : Document reaction conditions (catalyst loading, solvent purity) using the CONSORT-EHEALTH checklist .
  • Safety : Follow OSHA guidelines for handling corrosive carboxylic acids (e.g., PPE, fume hoods) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.